molecular formula C23H23N3O3 B2357932 N-(4-methoxyphenethyl)-5-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)furan-2-carboxamide CAS No. 1171916-12-3

N-(4-methoxyphenethyl)-5-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)furan-2-carboxamide

Cat. No. B2357932
CAS RN: 1171916-12-3
M. Wt: 389.455
InChI Key: MFHCFDXFUHLGAM-UHFFFAOYSA-N
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Description

N-(4-methoxyphenethyl)-5-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)furan-2-carboxamide is a useful research compound. Its molecular formula is C23H23N3O3 and its molecular weight is 389.455. The purity is usually 95%.
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Scientific Research Applications

Antiprotozoal Agents

Compounds structurally related to N-(4-methoxyphenethyl)-5-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)furan-2-carboxamide have been evaluated for their antiprotozoal activity. For example, novel dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines demonstrated strong DNA affinities and exhibited potent in vitro and in vivo activity against T. b. rhodesiense and P. falciparum, suggesting their potential as therapeutic agents for protozoal infections (Ismail et al., 2004).

Corrosion Inhibition

Amino acid compounds with similar molecular frameworks have been synthesized and studied as eco-friendly corrosion inhibitors for steel in acidic solutions. These compounds showed mixed-type inhibition behavior and adhered to the Langmuir adsorption isotherm, indicating their effectiveness in protecting metal surfaces from corrosion (Yadav, Sarkar, & Purkait, 2015).

Anti-Inflammatory and Analgesic Agents

Research into benzodifuranyl derivatives derived from visnaginone and khellinone has identified compounds with significant COX-2 inhibitory, analgesic, and anti-inflammatory activities, suggesting their potential as therapeutic agents for inflammation and pain management (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

NQO2 Inhibition

Non-symmetrical furan amidines and their analogues have been explored as inhibitors of NQO2, an enzyme of interest in cancer chemotherapy and malaria treatment. This research offers insights into the structural requirements for NQO2 inhibition, which could inform the development of novel therapeutic agents (Alnabulsi et al., 2018).

Anticancer Activity

The exploration of heterocyclic compounds, including imidazole and benzimidazole derivatives, for anticancer activity remains a vibrant area of research. These compounds are investigated for their potential to inhibit various cancer cell lines and mechanisms, such as tubulin polymerization and cell cycle arrest, demonstrating the diverse therapeutic applications of these chemical frameworks (Romagnoli et al., 2015).

properties

IUPAC Name

N-[2-(4-methoxyphenyl)ethyl]-5-[(2-methylbenzimidazol-1-yl)methyl]furan-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O3/c1-16-25-20-5-3-4-6-21(20)26(16)15-19-11-12-22(29-19)23(27)24-14-13-17-7-9-18(28-2)10-8-17/h3-12H,13-15H2,1-2H3,(H,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFHCFDXFUHLGAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N1CC3=CC=C(O3)C(=O)NCCC4=CC=C(C=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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